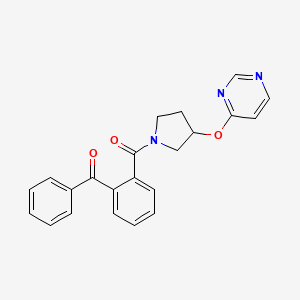
(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzoylphenyl group, a pyrimidinyl group, and a pyrrolidinyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), attached to a pyrimidine ring (a six-membered ring with two nitrogen atoms) via an ether linkage. This structure is attached to a benzoylphenyl group via a methanone linkage .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The ether linkage between the pyrrolidine and pyrimidine rings might be cleaved under acidic or basic conditions. The carbonyl group could potentially undergo reactions like nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The chemical compound (2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has been involved in various synthetic and structural studies, contributing to the field of organic chemistry and materials science. For instance, research on the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the versatility of pyrimidine derivatives in forming functionalized compounds through key synthetic steps such as the ANRORC reaction, which is crucial for the development of new materials and pharmaceuticals (Sambaiah et al., 2017). Similarly, studies on the synthesis and reactions of new benzimidazole derivatives explore the reactivity of pyrimidine-containing compounds, offering insights into their potential applications in drug design and material science (Fikry et al., 2015).
Biocatalysis and Enantioselective Synthesis
Research on asymmetric bioreduction of bulky 2-benzoylpyridine derivatives in ionic liquid media highlights the application of biocatalysis in achieving enantioselective synthesis, which is fundamental for the production of chiral pharmaceuticals and fine chemicals. The study demonstrates the use of whole-cell Cryptococcus sp. as a biocatalyst for the enantioselective reduction of prochiral 2-benzoylpyridine derivatives, showcasing the potential of biocatalysis in green chemistry and sustainable pharmaceutical manufacturing (Xu et al., 2017).
Coordination Chemistry and Catalysis
Investigations into the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands provide valuable information on the coordination chemistry of metal complexes with pyrimidine derivatives. These studies contribute to the understanding of catalytic mechanisms and the development of new catalysts for various chemical reactions, which is essential for the advancement of chemical synthesis and industrial chemistry (Mondal et al., 2009).
Organocatalysis and Asymmetric Reactions
Research on the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions highlights the role of pyrimidine derivatives in organocatalysis. This area of study is crucial for the development of efficient and selective synthetic methodologies that are widely applicable in the synthesis of bioactive molecules and natural products (Reyes-Rangel et al., 2016).
Material Science and Crystallography
The synthesis and crystallographic analysis of compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related pyrimidine derivatives shed light on the molecular structure and electronic properties of these compounds. Such studies are fundamental for the design and development of new materials with specific electronic and photophysical properties, which have applications in electronics, photonics, and nanotechnology (Huang et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to be effective against various strains of microorganisms . They have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of microorganisms .
Biochemical Pathways
It is known that similar compounds can interfere with the normal functioning of bacterial cell division , which could lead to the inhibition of bacterial growth.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be effective against a broad array of systematic and superficial infections .
Result of Action
Similar compounds have been found to be potent against various strains of microorganisms , suggesting that this compound may also have significant antimicrobial activity.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Molecular Mechanism
The molecular mechanism of action of (2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is not yet fully understood. It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
phenyl-[2-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21(16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(27)25-13-11-17(14-25)28-20-10-12-23-15-24-20/h1-10,12,15,17H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFQUNFENCTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

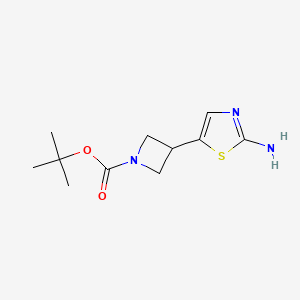
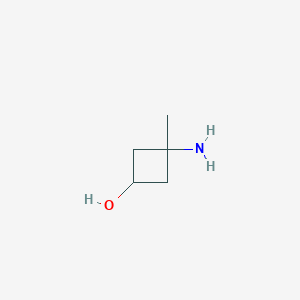
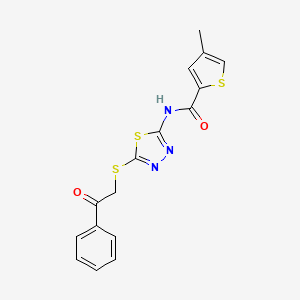
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
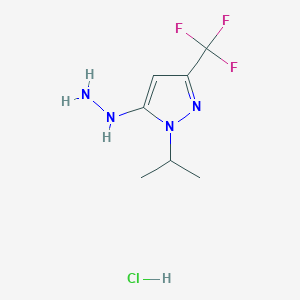
acetate](/img/structure/B2814435.png)
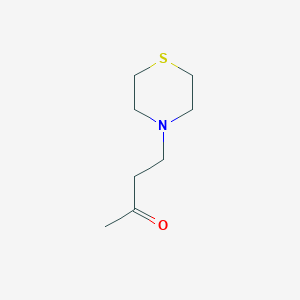
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)
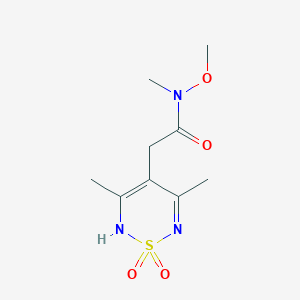
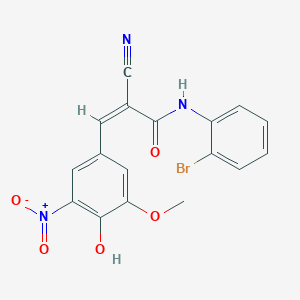

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)